molecular formula C11H9N3O4S B4928711 3-nitro-N-4-pyridinylbenzenesulfonamide

3-nitro-N-4-pyridinylbenzenesulfonamide

Cat. No.: B4928711
M. Wt: 279.27 g/mol
InChI Key: OQXBTGJQDWQQBY-UHFFFAOYSA-N
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Description

3-Nitro-N-4-pyridinylbenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a pyridin-4-yl substituent on the sulfonamide nitrogen. Its synthesis involves dissolving 4-nitro-N-(pyridin-4-yl)benzenesulfonamide in a mixture of trichloroacetic acid and ethyl acetate, followed by slow solvent evaporation to yield colorless crystals .

Properties

IUPAC Name

3-nitro-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXBTGJQDWQQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridinyl vs. Pyridinylmethyl Substitution: The target compound’s pyridin-4-yl group directly attached to the sulfonamide nitrogen contrasts with the pyridinylmethyl group in the analog from .
  • Nitro Group Positioning: The 3-nitro substituent in the target compound differs from the 5-nitro group in 3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide (). This positional variance could influence electronic effects (e.g., resonance stabilization) and intermolecular interactions .
  • Complex Fluorinated Derivatives : The compound in incorporates a fluorinated chromene and pyrazolo-pyrimidinyl moiety, contributing to its high molecular weight (589.1 vs. ~293 for the target compound). Fluorine atoms typically improve binding affinity and metabolic stability but may reduce solubility .

Physicochemical Properties

  • Melting Points : Only the fluorinated analog () reports a melting point (175–178°C), suggesting higher crystallinity due to its rigid, polycyclic structure .
  • Hydrophilicity vs. Lipophilicity: The amino and hydroxy groups in ’s compound likely enhance aqueous solubility compared to the nitro-substituted analogs. Conversely, the pyridinylmethyl group in ’s compound may improve lipid membrane penetration .

Research Implications and Gaps

  • Further studies are needed to compare efficacy and toxicity.
  • Missing Data : Melting points, solubility, and stability data for the target compound and some analogs limit comprehensive comparisons.

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